![molecular formula C28H28N2O5 B242494 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
Mecanismo De Acción
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various effects on the body, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to increase food intake and reduce body weight in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has several advantages as a research tool, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, including:
1. Investigating its potential therapeutic applications in human clinical trials.
2. Developing more potent and selective FAAH inhibitors.
3. Studying its effects on other physiological and biochemical pathways in the body.
4. Investigating its potential as a treatment for other neurological disorders such as epilepsy and multiple sclerosis.
5. Studying its effects on the gut microbiome and its potential as a treatment for gut-related disorders such as irritable bowel syndrome.
Conclusion
In conclusion, this compound is a synthetic compound that inhibits FAAH and increases endocannabinoid levels in the body. It has various physiological and biochemical effects and has been investigated for its potential therapeutic applications in preclinical and clinical research. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for drug addiction, obesity, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C28H28N2O5 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C28H28N2O5/c1-19(16-20-8-6-5-7-9-20)27-28(32)29(24-15-14-23(34-3)17-25(24)35-4)18-26(31)30(27)21-10-12-22(33-2)13-11-21/h5-17,27H,18H2,1-4H3/b19-16+ |
Clave InChI |
VADNDVDPDHFQPE-KNTRCKAVSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES canónico |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




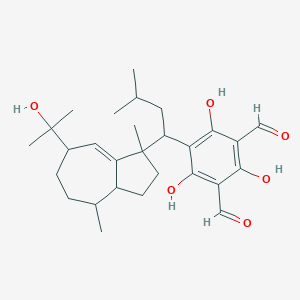

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
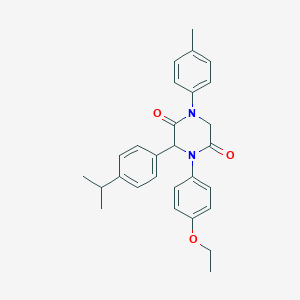

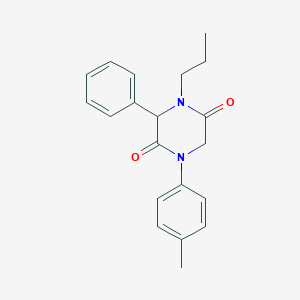

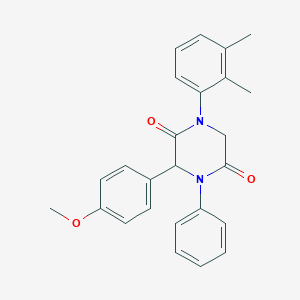


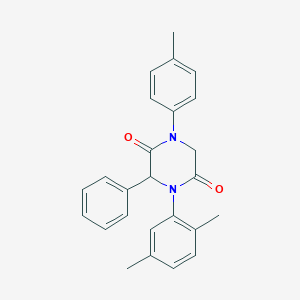
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
